molecular formula C8H9N5O3 B11880460 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid CAS No. 84628-21-7

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid

Cat. No.: B11880460
CAS No.: 84628-21-7
M. Wt: 223.19 g/mol
InChI Key: SZRCTAQIVWGFBF-UHFFFAOYSA-N
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Description

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to adenine and guanine, which are key nucleobases in genetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with a propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under solvent conditions like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted purine derivatives.

Scientific Research Applications

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound’s effects on cellular processes can lead to various biological outcomes, including antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine nucleobase found in DNA and RNA.

    Guanine: Another purine nucleobase found in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other purine derivatives. Its unique properties make it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No.

84628-21-7

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

3-(2-amino-6-oxo-1H-purin-9-yl)propanoic acid

InChI

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16)

InChI Key

SZRCTAQIVWGFBF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(=O)O)N=C(NC2=O)N

Origin of Product

United States

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